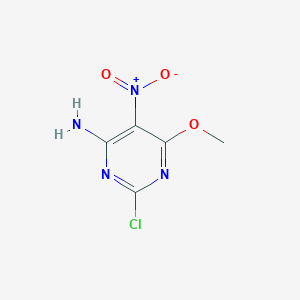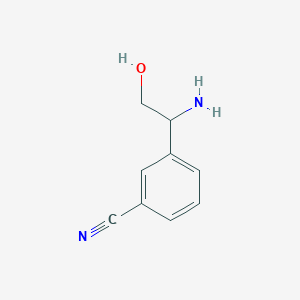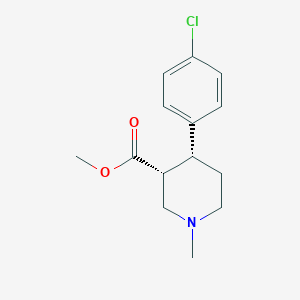
Pentafluoroethylsulfanyl-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El pentafluoroetilsulfanil-acetonitrilo es un compuesto organofluorado que se caracteriza por la presencia de un grupo pentafluoroetil unido a una unidad de sulfanil-acetonitrilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de pentafluoroetilsulfanil-acetonitrilo normalmente implica la reacción de pentafluoroetiltiol con acetonitrilo en condiciones controladas. La reacción se lleva a cabo generalmente en presencia de una base, como el hidruro de sodio, para facilitar la reacción de sustitución nucleofílica. El esquema general de la reacción es el siguiente:
CF3CF2SH+CH3CN→CF3CF2S-CH2CN
Métodos de Producción Industrial: La producción industrial de pentafluoroetilsulfanil-acetonitrilo puede implicar rutas sintéticas similares, pero a una escala mayor. El proceso normalmente se optimizaría para el rendimiento y la pureza, involucrando técnicas avanzadas de purificación, como la destilación o la recristalización, para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones: El pentafluoroetilsulfanil-acetonitrilo puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo sulfanil puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: El grupo nitrilo puede reducirse para formar aminas primarias.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo pentafluoroetil puede ser reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes:
Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se puede emplear hidruro de litio y aluminio (LiAlH4) o hidrogenación catalítica.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Productos Principales:
Oxidación: Formación de pentafluoroetilsulfinil-acetonitrilo o pentafluoroetilsulfonil-acetonitrilo.
Reducción: Formación de pentafluoroetilsulfanil-etilamina.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El pentafluoroetilsulfanil-acetonitrilo tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos organofluorados más complejos.
Medicina: Se ha investigado su posible uso en productos farmacéuticos, particularmente en el diseño de fármacos con mayor estabilidad metabólica.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas, como alta estabilidad térmica y resistencia química.
Mecanismo De Acción
El mecanismo por el cual el pentafluoroetilsulfanil-acetonitrilo ejerce sus efectos depende en gran medida de su estructura química. El grupo pentafluoroetil imparte propiedades atractoras de electrones significativas, que pueden influir en la reactividad de los grupos sulfanil y nitrilo. Este efecto atractor de electrones puede estabilizar ciertos intermediarios de reacción, lo que convierte al compuesto en un reactivo valioso en diversas transformaciones químicas.
Objetivos Moleculares y Vías:
Interacciones Enzimáticas: El compuesto puede interactuar con las enzimas involucradas en las vías metabólicas, potencialmente inhibiendo o modificando su actividad.
Unión al Receptor: En la química medicinal, la estructura del compuesto puede permitirle unirse a receptores específicos, influyendo en los procesos biológicos.
Comparación Con Compuestos Similares
El pentafluoroetilsulfanil-acetonitrilo puede compararse con otros acetonitrilos fluorados y compuestos sulfanil:
Trifluoroetilsulfanil-acetonitrilo: Estructura similar pero con menos átomos de flúor, lo que resulta en diferente reactividad y propiedades.
Pentafluoroetilsulfanil-etanol: Contiene un grupo hidroxilo en lugar de un nitrilo, lo que lleva a un comportamiento químico y aplicaciones diferentes.
Unicidad: La presencia del grupo pentafluoroetil en el pentafluoroetilsulfanil-acetonitrilo lo hace particularmente único debido a los fuertes efectos atractores de electrones y la estabilidad que imparten los átomos de flúor. Esta singularidad se aprovecha en diversas aplicaciones, particularmente en campos que requieren alta estabilidad química y perfiles de reactividad específicos.
Conclusión
El pentafluoroetilsulfanil-acetonitrilo es un compuesto de interés significativo en diversos campos científicos debido a sus propiedades químicas únicas y sus posibles aplicaciones. Su síntesis, reactividad y aplicaciones lo convierten en un compuesto valioso para futuras investigaciones y desarrollo en química, biología, medicina e industria.
Propiedades
Fórmula molecular |
C4H2F5NS |
|---|---|
Peso molecular |
191.12 g/mol |
Nombre IUPAC |
2-(1,1,2,2,2-pentafluoroethylsulfanyl)acetonitrile |
InChI |
InChI=1S/C4H2F5NS/c5-3(6,7)4(8,9)11-2-1-10/h2H2 |
Clave InChI |
DMFNOWINNSCFQM-UHFFFAOYSA-N |
SMILES canónico |
C(C#N)SC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107558.png)


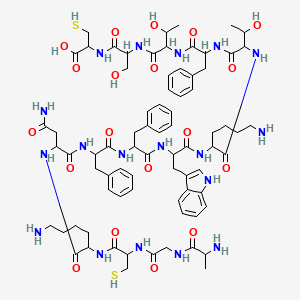

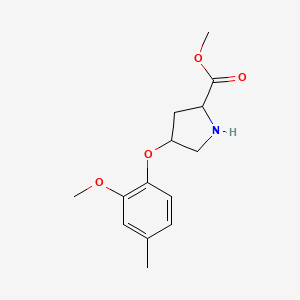

![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)
